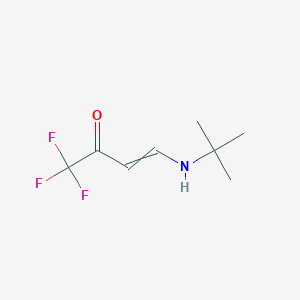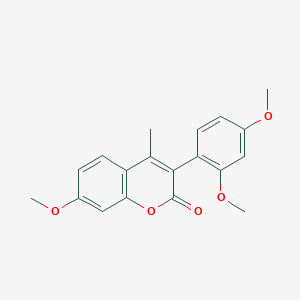
2-Chloro-1-(5-methylthiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a chemical compound with the CAS Number: 31772-42-61. It has a molecular weight of 174.651 and its IUPAC name is 2-chloro-1-(5-methyl-2-thienyl)ethanone1. It is stored at a temperature of 4°C and has a purity of 95%1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, it’s worth noting that similar compounds are often used as intermediates in the synthesis of other chemicals2.Molecular Structure Analysis
The InChI code for 2-Chloro-1-(5-methylthiophen-2-yl)ethanone is 1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H31. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, similar compounds are often used as intermediates in various chemical reactions2.Physical And Chemical Properties Analysis
2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a powder1. It has a melting point of 50-52°C1.Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-1-(5-methylthiophen-2-yl)ethanone serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A notable synthesis involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding a product with a significant yield of 73.96% (Yang, 2010). The compound's vibrational and electronic properties have been extensively studied using density functional theory (DFT), providing insight into its stability and reactivity through natural bond analysis (Rao et al., 2018).
Biotransformation and Enantioselective Synthesis
Biotransformation using a new Acinetobacter sp. isolate has been applied for the enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the compound's potential in biocatalysis and asymmetric reduction. This process achieved an 83.2% yield with an enantiomeric excess (ee) of greater than 99.9%, offering a novel route for drug synthesis with high stereoselectivity (Miao et al., 2019).
Antimicrobial Activity
Research into the antimycotic activity of derivatives of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone has revealed promising results. Specifically, (benzo[b]thienyl)methyl ethers of this compound have shown significant antifungal activity, underscoring its potential in developing new antimycotic agents (Raga et al., 1992).
Molecular Docking and Structure-Activity Relationship
Further exploration of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone derivatives has involved molecular docking studies to understand their interaction with biological targets. Such studies are crucial for designing molecules with desired biological activities, including antitubercular agents and cholinesterase inhibitors, which can lead to new therapeutic agents (Wanjari, 2020).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H3351. These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335)1.
Direcciones Futuras
The future directions for this compound are not readily available. However, given its use as an intermediate in chemical synthesis, it may find applications in the development of new materials or pharmaceuticals.
Please note that this information is based on the data available and may not be fully comprehensive. For more detailed information, please refer to the relevant chemical safety datasheets or consult with a chemical professional.
Propiedades
IUPAC Name |
2-chloro-1-(5-methylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSTLPOEOWEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407041 |
Source


|
| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-methylthiophen-2-yl)ethanone | |
CAS RN |
31772-42-6 |
Source


|
| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)
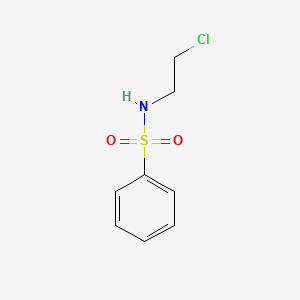
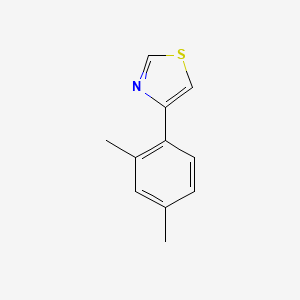
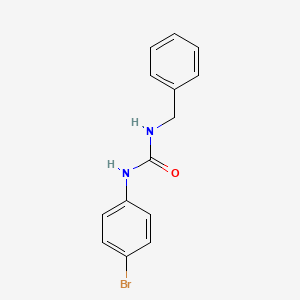
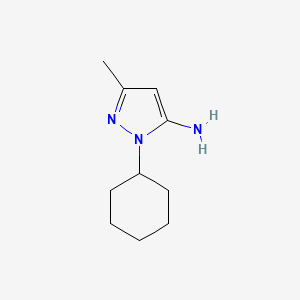
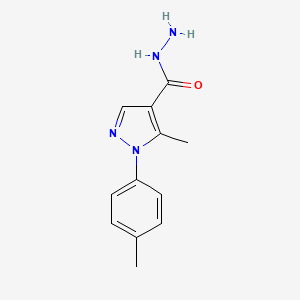
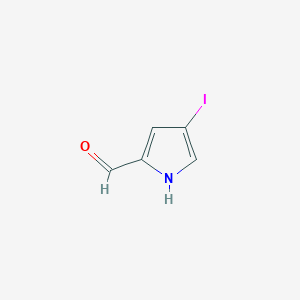
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)
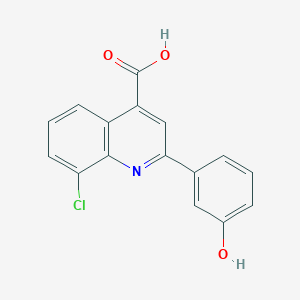
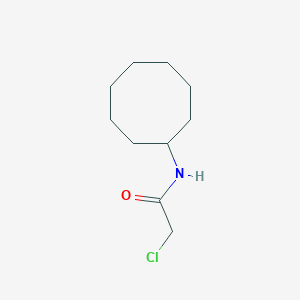
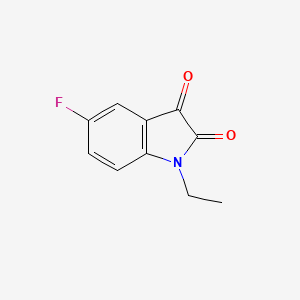
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
